(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
Beschreibung
Eigenschaften
IUPAC Name |
8-[(3-fluorophenyl)methylsulfonyl]-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-15-4-1-3-14(9-15)13-26(23,24)22-16-6-7-17(22)11-19(10-16)25-18-5-2-8-21-12-18/h1-5,8-9,12,16-17,19H,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQKJGYODJKKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CC3=CC(=CC=C3)F)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a bicyclic organic molecule notable for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 376.45 g/mol
- CAS Number : 2108442-79-9
The compound features a sulfonyl group and a pyridine moiety, which are critical for its biological interactions. The specific stereochemistry (1R,5S) suggests unique spatial arrangements that may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : Similar compounds have shown effectiveness in inhibiting acetylcholinesterase, an enzyme crucial for neurotransmitter regulation in the central nervous system (CNS) .
- Receptor Modulation : The pyridine and sulfonyl groups may facilitate binding to various receptors, potentially modulating neurotransmission and other signaling pathways.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Neuroactivity | Potential modulation of CNS receptors leading to neuroprotective effects |
| Antimicrobial Properties | Preliminary studies suggest possible antimicrobial effects similar to related compounds |
| Enzyme Inhibition | Inhibition of enzymes like acetylcholinesterase may lead to therapeutic benefits |
Case Studies and Research Findings
Recent studies have explored the pharmacological profile of this compound:
- In Vitro Studies : Initial in vitro assays indicated that the compound exhibits significant inhibition of acetylcholinesterase activity, suggesting potential use in treating conditions like Alzheimer's disease .
- Molecular Docking Studies : Computational docking studies have predicted favorable interactions with key receptors involved in neuropharmacology, supporting the hypothesis of its neuroactive properties .
- Comparative Analysis : A comparative analysis with structurally similar compounds showed that while many share common mechanisms, the unique combination of functional groups in this compound could confer distinct advantages in therapeutic applications .
Wissenschaftliche Forschungsanwendungen
The biological activity of (1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane has not been extensively documented in literature; however, compounds with similar structures have shown promising activities:
- Antagonistic effects on neurotransmitter receptors : Similar bicyclic compounds have been reported to interact with glutamate receptors and other neurotransmitter systems.
- Anti-inflammatory properties : Sulfonamide derivatives often exhibit anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases.
Potential Applications
The unique structure of this compound positions it as a candidate for various applications:
Drug Discovery
The compound's structural features may allow it to act as a lead compound in the development of new pharmaceuticals targeting neurological disorders or inflammatory conditions.
Interaction Studies
Understanding the interactions between this compound and specific biological targets can provide insights into its mechanism of action and inform further development.
Synthetic Intermediate
Due to its complex structure, it may serve as an important intermediate in the synthesis of more complex molecules within medicinal chemistry.
Example 1: Bicyclic Compounds in Drug Development
Research has shown that bicyclic amines exhibit diverse biological activities, including neuroprotective effects and modulation of receptor activity. These findings support the exploration of this compound in similar contexts.
Example 2: Anti-inflammatory Activity
Studies on sulfonamide derivatives have demonstrated their efficacy in reducing inflammation through inhibition of specific pathways involved in inflammatory responses, suggesting that this compound may possess analogous properties.
Q & A
Q. What are the optimal synthetic routes for (1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane?
The synthesis typically involves a multi-step approach:
- Step 1 : Construction of the 8-azabicyclo[3.2.1]octane core via intramolecular cyclization of a piperidine derivative under acidic conditions (e.g., HCl catalysis) .
- Step 2 : Functionalization at the 3-position with pyridin-3-yloxy using nucleophilic aromatic substitution (SNAr) under anhydrous conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Sulfonylation at the 8-position with 3-fluorobenzylsulfonyl chloride in dichloromethane, requiring careful temperature control (0–5°C) to minimize side reactions .
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the enantiomerically pure product .
Q. How can the stereochemical configuration of this compound be confirmed?
- X-ray crystallography : Single-crystal analysis resolves the (1R,5S) configuration, as demonstrated in structurally similar 8-azabicyclo[3.2.1]octane derivatives .
- NMR spectroscopy : Key NOESY correlations (e.g., between the pyridinyloxy group and bridgehead protons) and coupling constants (J values for axial/equatorial protons) validate the bicyclic geometry .
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to confirm enantiopurity (>99% ee) .
Q. What solvent systems are recommended for improving the compound’s solubility in pharmacological assays?
- Polar aprotic solvents : DMSO (10–20% v/v in aqueous buffers) is effective for stock solutions due to the compound’s sulfonyl and pyridinyloxy groups .
- Surfactant-assisted dissolution : For in vitro studies, 0.1% Tween-80 in PBS enhances solubility while maintaining biocompatibility .
- pH adjustment : Solubility increases at pH <5 (protonation of the azabicyclo tertiary nitrogen) but may compromise stability; monitor via UV-HPLC .
Q. How can stability under physiological conditions be assessed?
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C. Monitor degradation via LC-MS over 24–72 hours .
- Plasma stability assays : Incubate with rat/human plasma (37°C, 1–4 hours) and quantify intact compound using a validated UPLC-MS/MS method .
- Light sensitivity : Store in amber vials and test photostability under ICH Q1B guidelines (exposure to UV/visible light) .
Q. Which analytical techniques are suitable for purity assessment?
- HPLC-UV/ELS : Use a C18 column (e.g., Agilent Zorbax) with acetonitrile/water (0.1% TFA) for baseline separation of impurities (<0.5%) .
- HRMS : Confirm molecular weight (exact mass: ~437.14 g/mol) and detect sulfonate or des-fluoro byproducts .
- Elemental analysis : Validate C, H, N, S, and F content (±0.3% theoretical) to ensure stoichiometric consistency .
Advanced Research Questions
Q. How do structural modifications at the sulfonyl or pyridinyloxy groups affect receptor binding affinity?
- Sulfonyl group : Replace 3-fluorobenzyl with bulkier substituents (e.g., 4-CF₃-benzyl) to evaluate steric hindrance effects on target engagement. Assays using radiolabeled ligands (e.g., [³H]-agonist displacement) reveal reduced affinity with larger groups, suggesting steric clashes in the binding pocket .
- Pyridinyloxy group : Substitute pyridin-3-yloxy with pyridin-2-yloxy to alter hydrogen-bonding interactions. Computational docking (AutoDock Vina) predicts a 2.3-fold decrease in binding energy, corroborated by SPR assays .
Q. What in vivo models are appropriate for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Rodent models : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to assess bioavailability. Blood samples collected at 0.5, 1, 2, 4, 8, and 24 hours post-dose are analyzed via LC-MS for AUC, Cmax, and t½ calculations .
- Tissue distribution : Use quantitative whole-body autoradiography (QWBA) in rats to track compound accumulation in the CNS, leveraging its azabicyclo scaffold’s potential blood-brain barrier penetration .
- PD markers : Measure target engagement in brain homogenates using ex vivo receptor occupancy assays .
Q. How can metabolic pathways and major metabolites be identified?
- Liver microsome assays : Incubate with human CYP3A4/2D6 isoforms (NADPH regeneration system) and analyze metabolites via UPLC-QTOF. Major pathways include sulfoxide formation (m/z +16) and pyridinyl O-dealkylation .
- Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates. Negative results for GSH adducts suggest low hepatotoxicity risk .
- In silico prediction : Software like Meteor (Lhasa Ltd.) prioritizes metabolites for experimental validation .
Q. What strategies resolve discrepancies between computational binding predictions and experimental IC50 values?
- Conformational sampling : Perform molecular dynamics simulations (100 ns) to account for protein flexibility, which may reveal alternative binding poses not captured in static docking .
- Allosteric modulation : Test the compound in functional assays (e.g., cAMP accumulation) to detect non-competitive inhibition, which docking models often overlook .
- Crystal structure refinement : Co-crystallize the compound with the target protein to resolve steric/electronic mismatches between predicted and observed binding modes .
Q. How can regioselectivity challenges during functionalization of the azabicyclo scaffold be addressed?
- Directing groups : Install a temporary Boc-protected amine at the 8-position to steer electrophilic substitution to the 3-position, as demonstrated in analogous syntheses .
- Transition-metal catalysis : Use Pd(OAc)₂/Xantphos for selective C–O coupling at the 3-position, achieving >90% regioselectivity in pyridinyloxy derivatization .
- Steric control : Bulkier reagents (e.g., tert-butylsulfonyl chloride) favor substitution at less hindered positions, validated by comparative DFT calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
